molecular formula C45H45FeNP2 B2558749 Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) CAS No. 1003012-96-1

Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

Cat. No. B2558749
CAS RN: 1003012-96-1
M. Wt: 717.655
InChI Key: VEJNQZDURSEHDP-QEXHLBBPSA-N
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Description

sold in collaboration with Solvias AG

Scientific Research Applications

Electrochemical Reduction and Cyclization

  • Cyclization via Electrochemical Reduction : Studies have shown that electrochemical reduction of certain compounds at carbon electrodes in specific solvents can lead to the formation of cyclopentane. This suggests potential applications in the synthesis of cyclopentane derivatives under controlled electrochemical conditions (Pritts & Peters, 1994).

Synthesis and Transformation of Cyclopentane Derivatives

  • Ring Openings of Cyclopentanols : Base-catalyzed ring openings of cyclopentanols, including 1,2-diphenylcyclopentanol, have been achieved, indicating the potential for synthesizing enolates of corresponding alkanones, which can have various scientific applications (Moosavi, Beddoes, & Watt, 1997).
  • Formation of Substituted Cyclopentanes : Carbanions of certain compounds have been shown to undergo reactions with electron-deficient alkenes to form substituted cyclopentanes, suggesting potential in synthetic organic chemistry (Mąkosza & Judka, 2004).

Cyclopentane in Kinetic Modeling and Fuel Studies

  • Auto-Ignition of Cyclopentane Blends : Research on the auto-ignition of cyclopentane/dimethyl ether blends has been conducted, providing insights into its properties in multi-component gasoline surrogate fuels. This is relevant for studies on combustion and fuel efficiency (Lokachari et al., 2021).

Metal-Assisted Cycloadditions

  • Metal-Assisted Synthesis of Cyclopentanes : Metal compounds have been utilized in the synthesis of substituted cyclopentane-derivatives, indicating the role of metal catalysts in facilitating such reactions (Abram et al., 1982).

Enantioselective Synthesis

  • Enantioselective Synthesis Using Cyclopentanes : Methods for synthesizing chiral cyclopentanes, including those involving tin-lithium exchange and cycloalkylation, have been reported, highlighting their importance in the production of enantioenriched compounds (Christoph & Hoppe, 2002).

Applications in Pharmacology

  • Synthesis of Compounds with Analgesic Action : The synthesis of α, α-diphenyl-α-(2-diethylamino) ethyl acetates and α-phenyl-α-cyclopentyl-α-(2-diethylamino) ethyl acetates has been studied, with some compounds showing significant analgesic action, indicating potential pharmaceutical applications (Luan Bq & Wen Gl, 1985).

properties

CAS RN

1003012-96-1

Molecular Formula

C45H45FeNP2

Molecular Weight

717.655

IUPAC Name

carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H39NP2.C5H10.2CH3.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;;;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2/t35?,37?,38-;;;;/m1..../s1

InChI Key

VEJNQZDURSEHDP-QEXHLBBPSA-N

SMILES

[CH3-].[CH3-].CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 2
Reactant of Route 2
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 3
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 4
Reactant of Route 4
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 5
Reactant of Route 5
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
Reactant of Route 6
Carbanide;cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

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